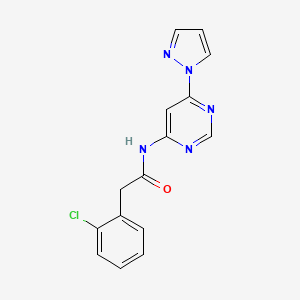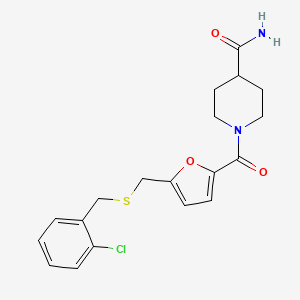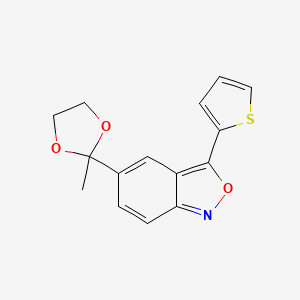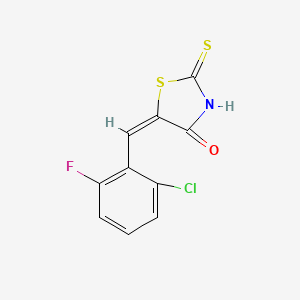
(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a chemical compound with the following properties:
- Molecular Formula : C<sub>10</sub>H<sub>5</sub>ClFNOS<sub>2</sub>
- Molecular Weight : 273.72 g/mol
- Availability : In Stock
Molecular Structure Analysis
The compound has a thiazole ring structure with a chloro-fluorobenzylidene side group. The molecular structure is as follows:
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented. Further research is needed to explore its reactivity and potential applications.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility is limited.
- Stability : The compound is stable under normal conditions.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Properties
- The molecular structure, electronic properties, and vibrational spectra of related thiazole compounds have been extensively studied. These compounds, including variations of thiazole, are important in the development of natural products and pharmaceutical agents. Density Functional Theory (DFT) calculations are often used for structural and electronic analyses of such compounds (Shanmugapriya et al., 2022).
Antimicrobial and Antifungal Activities
- Some thiazole compounds demonstrate significant antimicrobial and antifungal activities. For instance, specific thiazole derivatives have shown fungicidal activities against various pathogens, indicating their potential as antimicrobial agents (Qiu Li-ga, 2015).
Potential in Cancer Research
- Thiazole compounds are being investigated for their potential in cancer research. Some derivatives have shown promising results in molecular docking studies targeting Pim-1 kinase, a cancer protein, suggesting their applicability in cancer therapeutics (Shanmugapriya et al., 2022).
- Furthermore, certain thiazole derivatives have exhibited antiproliferative effects against various cancer cell lines, highlighting their potential as anticancer agents (M. M. Al-Sanea et al., 2015).
Synthesis and Applications in Organic Chemistry
- The synthesis of thiazole derivatives is a key area of research, with applications in creating novel compounds for various uses. Studies focus on synthesizing new thiazole compounds and exploring their chemical properties and potential applications (H. Tajik et al., 2011).
Potential as Nematicidal and Herbicidal Agents
- Thiazole derivatives are also being explored for their nematicidal and herbicidal properties. Research in this area aims to develop compounds that can effectively control nematodes and weeds, contributing to agricultural advancements (A. Srinivas et al., 2008).
Safety And Hazards
No specific safety hazards have been reported for this compound.
Zukünftige Richtungen
Research should focus on understanding its biological activity, potential applications, and safety profile.
Please note that this analysis is based on available information, and further studies are necessary to uncover additional details about this compound. If you have any specific questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS2/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBELKNAFHSPQRM-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=S)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=O)NC(=S)S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-chloro-6-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
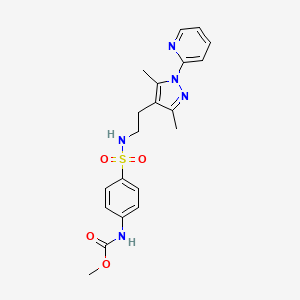
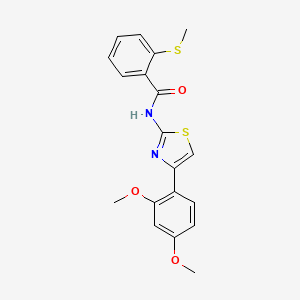
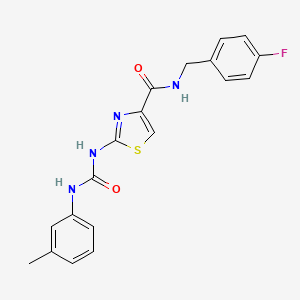
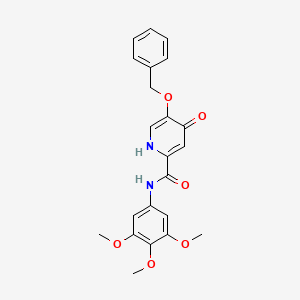
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)
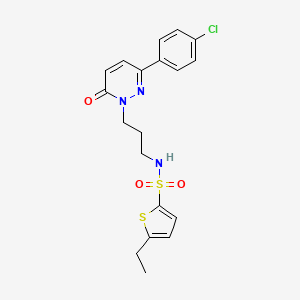
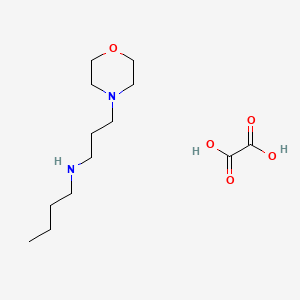
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)
